molecular formula C9H11ClO3S B1591513 4-Methoxy-2,6-dimethylbenzenesulfonyl chloride CAS No. 55661-08-0

4-Methoxy-2,6-dimethylbenzenesulfonyl chloride

Cat. No.: B1591513
CAS No.: 55661-08-0
M. Wt: 234.7 g/mol
InChI Key: FARJAHHRGCAAOY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 4-Methoxy-2,6-dimethylbenzenesulfonyl chloride typically involves the reaction of 4-methoxy-2,6-dimethylbenzenesulfonic acid with thionyl chloride. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent decomposition . The mixture is then stirred at room temperature for a specified period, followed by the addition of hydrogen chloride solution to complete the reaction . Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield.

Chemical Reactions Analysis

4-Methoxy-2,6-dimethylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Acylation and Sulfonylation: It is used as a reagent for introducing sulfonyl groups into organic molecules.

    Imidization: It can react with amines to form sulfonamide derivatives.

Common reagents used in these reactions include bases like pyridine and solvents such as methylene chloride . The major products formed depend on the specific reaction conditions and the nature of the nucleophiles involved.

Scientific Research Applications

4-Methoxy-2,6-dimethylbenzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Methoxy-2,6-dimethylbenzenesulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with various nucleophiles. The molecular targets and pathways depend on the specific application and the nature of the nucleophiles involved. In biological systems, it can modify proteins and peptides by reacting with amino groups, thereby altering their function and activity .

Comparison with Similar Compounds

4-Methoxy-2,6-dimethylbenzenesulfonyl chloride can be compared with other aromatic sulfonyl chlorides, such as:

    4-Methylbenzenesulfonyl chloride: Similar in structure but lacks the methoxy group, which can affect its reactivity and applications.

    4-Chlorobenzenesulfonyl chloride: Contains a chlorine atom instead of a methoxy group, leading to different chemical properties and uses.

    4-Nitrobenzenesulfonyl chloride:

The uniqueness of this compound lies in its specific functional groups, which provide distinct reactivity and versatility in various chemical reactions.

Properties

IUPAC Name

4-methoxy-2,6-dimethylbenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO3S/c1-6-4-8(13-3)5-7(2)9(6)14(10,11)12/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FARJAHHRGCAAOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1S(=O)(=O)Cl)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10579530
Record name 4-Methoxy-2,6-dimethylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10579530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55661-08-0
Record name 4-Methoxy-2,6-dimethylbenzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10579530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-2,6-dimethylbenzene-1-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Chlorosulfonic acid (12 ml, 184 mmol) in methylene chloride (60 ml) was slowly added dropwise to a solution, cooled to 0° C., of 3,5-dimethylanisole (5 g, 36.71 mmol) in methylene chloride (60 ml) over the course of 10 min. The reaction mixture was stirred for a further 10 min and subsequently slowly added dropwise to ice-water (300 ml) and the mixture was stirred until the ice had melted. The phases were separated and the aqueous phase was extracted with methylene chloride (50 ml). The combined organic phases were washed with saturated sodium chloride solution (50 ml), dried (Na2SO4) and concentrated in vacuo. It may be noted that the ratio of anisole/chlorosulfuric acid can be reduced to 1/2.3 without losses with respect to the yield.
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Synthesis routes and methods III

Procedure details

A solution of 3,5-dimethylanisole (102.5 g, 753 mmol) in DCM (1000 ml) was cooled to 0° C. A solution of chlorosulfonic acid (251 ml, 3763 mmol) in DCM (250 ml) was added dropwise to this solution. After a reaction time of 10 min, the reaction solution was added to an ice bath (1000 ml), and the phases were separated and extracted again with DCM (250 ml). The combined organic phases were washed with water (1000 ml) and saturated sodium chloride solution (1000 ml), dried over Na2SO4 and concentrated. The product was purified by column chromatography on silica gel (heptane/DCM 5:1). Yield: 63.5 g, 36%
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102.5 g
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250 mL
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Synthesis routes and methods IV

Procedure details

Chlorosulfuric acid (2.3 eq) in dichloromethane (0.5 ml/mmol) was slowly added dropwise over 10 min to a solution of 3,5-dimethylanisol (1 eq) in dichloromethane (1 ml/mmol) cooled to 0° C. The reaction mixture was stirred for a further 10 min and then slowly dropped into iced water (5 eq relative to chlorosulfuric acid). The phases were separated and the aqueous phase extracted with dichloromethane (repeatedly, UV analysis). The combined organic phases were dried (Na2SO4) and concentrated to small volume under vacuum. Yield: 82%
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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